1,9-Dimethylguanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9-Dimethylguanine is a derivative of guanine, a purine base found in nucleic acids. This compound is characterized by the addition of methyl groups at the 1 and 9 positions of the guanine molecule. It has been identified as a natural product isolated from the Antarctic sponge Isodictya erinacea . The molecular formula of this compound is C7H9N5O, and it has a molecular weight of 179.1793 .
Preparation Methods
1,9-Dimethylguanine can be synthesized through various chemical routes. One common method involves the methylation of guanine using methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs in a solvent such as dimethyl sulfoxide at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1,9-Dimethylguanine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like water or dimethyl sulfoxide, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,9-Dimethylguanine has several scientific research applications:
Chemistry: It is used as a model compound in studies of nucleic acid chemistry and purine metabolism.
Biology: The compound is studied for its role in cellular processes and its potential as a biomarker for certain diseases.
Mechanism of Action
The mechanism of action of 1,9-Dimethylguanine involves its interaction with nucleic acids and proteins. It can act as a methyl donor in methylation reactions, influencing gene expression and protein function. The compound targets specific molecular pathways, including those involved in DNA replication and repair . Its effects are mediated through interactions with enzymes and other proteins that recognize and bind to methylated purines.
Comparison with Similar Compounds
1,9-Dimethylguanine can be compared with other methylated purines such as:
7-Methylguanine: Similar in structure but with a methyl group at the 7 position.
9-Methylguanine: Contains a single methyl group at the 9 position.
1,7-Dimethylguanine: Methyl groups at the 1 and 7 positions.
The uniqueness of this compound lies in its specific methylation pattern, which influences its chemical reactivity and biological activity. This compound exhibits distinct properties compared to its analogues, making it valuable for specific research applications .
Properties
CAS No. |
42484-34-4 |
---|---|
Molecular Formula |
C7H9N5O |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
2-amino-1,9-dimethylpurin-6-one |
InChI |
InChI=1S/C7H9N5O/c1-11-3-9-4-5(11)10-7(8)12(2)6(4)13/h3H,1-2H3,(H2,8,10) |
InChI Key |
MXLVASHNANBJDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=C(N(C2=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.